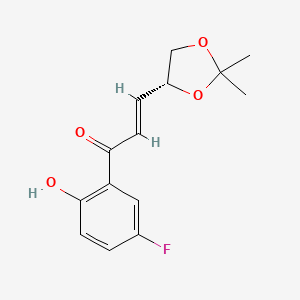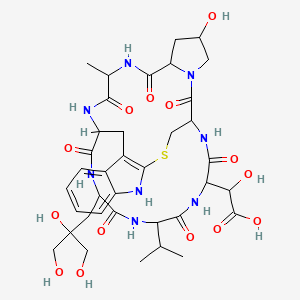
Phallisacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phallisacin is a member of the phallotoxin family, a group of bicyclic heptapeptides isolated from the death cap mushroom (Amanita phalloides) . These compounds are known for their toxic properties, particularly their ability to bind to actin and prevent its depolymerization, which can poison cells . This compound, along with other phallotoxins, is not absorbed through the gut, which limits its contribution to the overall toxicity of the death cap mushroom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phallisacin involves complex peptide synthesis techniques due to its bicyclic heptapeptide structure. The process typically includes the formation of peptide bonds between the seven amino acids and the creation of the bicyclic structure through crosslinking by tryptathionine between specific residues .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature and the complexity of its synthesis. it can be isolated from the death cap mushroom using advanced chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Analyse Des Réactions Chimiques
Types of Reactions: Phallisacin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced peptide structures .
Applications De Recherche Scientifique
Phallisacin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound for studying the reactivity and bioactivity of phallotoxins . In biology, this compound is used to study the interactions between toxins and cellular components, such as actin . In medicine, it serves as a tool for understanding the mechanisms of toxin-induced cell damage and for developing potential antidotes .
Mécanisme D'action
Phallisacin exerts its toxic effects by binding to actin, a crucial protein in the cytoskeleton of cells. This binding prevents the depolymerization of actin filaments, leading to the stabilization of the cytoskeleton and disruption of cellular functions . The molecular targets of this compound include the interface between F-actin subunits, where it locks adjacent subunits together .
Comparaison Avec Des Composés Similaires
Phallisacin is one of several phallotoxins, which include phalloidin, prophalloin, phalloin, phallisin, phallacidin, and phallacin . These compounds share a similar bicyclic heptapeptide structure but differ in their specific amino acid sequences and reactivity. This compound is unique due to its specific peptide sequence and its high reactivity compared to other phallotoxins .
Propriétés
Numéro CAS |
58286-46-7 |
|---|---|
Formule moléculaire |
C37H50N8O14S |
Poids moléculaire |
862.9 g/mol |
Nom IUPAC |
2-[28-[2,3-dihydroxy-2-(hydroxymethyl)propyl]-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C37H50N8O14S/c1-15(2)25-32(54)44-26(27(49)36(57)58)33(55)41-23-12-60-34-19(18-6-4-5-7-20(18)42-34)9-21(29(51)40-22(30(52)43-25)10-37(59,13-46)14-47)39-28(50)16(3)38-31(53)24-8-17(48)11-45(24)35(23)56/h4-7,15-17,21-27,42,46-49,59H,8-14H2,1-3H3,(H,38,53)(H,39,50)(H,40,51)(H,41,55)(H,43,52)(H,44,54)(H,57,58) |
Clé InChI |
CUMAQJMTVOVGKD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(CO)(CO)O)C(C)C)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt](/img/structure/B13414311.png)
![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
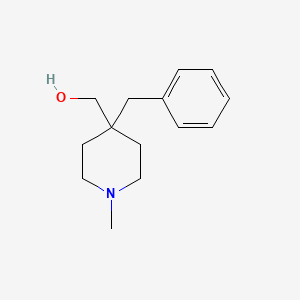
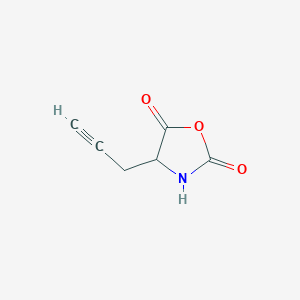
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)


![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
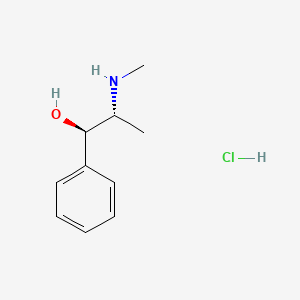
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)


